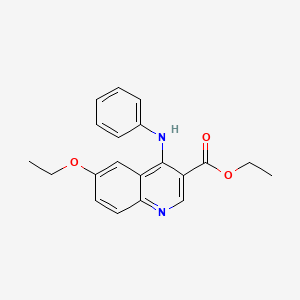![molecular formula C32H29N3O5S B11627361 (6Z)-5-imino-6-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627361.png)
(6Z)-5-imino-6-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolo[3,2-a]pyrimidines.
- This compound exhibits interesting biological properties, including potential anti-inflammatory effects.
- Its chemical structure features a thiazole ring fused with a pyrimidine ring, along with various substituents.
- Researchers have explored its potential applications in neurodegenerative diseases and inflammation.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. related analogs have been synthesized using various methods.
- Industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
- Further research is needed to uncover the precise synthetic pathway for this compound.
Chemical Reactions Analysis
- Given its complex structure, this compound could undergo various reactions:
Oxidation: Oxidative processes might occur at specific functional groups.
Reduction: Reduction reactions could modify the substituents.
Substitution: Substituents may be replaced by other groups.
- Common reagents and conditions would depend on the specific reaction type.
- Major products would vary based on the reaction conditions and regioselectivity.
Scientific Research Applications
Neurobiology: Research suggests that related compounds exhibit neuroprotective effects. This compound may have similar potential.
Drug Discovery: Investigate its potential as a lead compound for drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- It may affect signaling pathways related to inflammation, oxidative stress, or neuronal survival.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with this specific compound.
- related thiazolo[3,2-a]pyrimidines or phenolic derivatives could serve as points of comparison.
Remember that scientific literature evolves, and new findings may emerge. For the most up-to-date information, consult recent research articles and databases
Properties
Molecular Formula |
C32H29N3O5S |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C32H29N3O5S/c1-4-8-21-11-13-26(28(18-21)37-2)39-15-16-40-27-14-12-22(19-29(27)38-3)17-24-30(33)35-25(23-9-6-5-7-10-23)20-41-32(35)34-31(24)36/h4-7,9-14,17-20,33H,1,8,15-16H2,2-3H3/b24-17-,33-30? |
InChI Key |
OYDZJJKOFIZUKC-JZJSGBFNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1-methylpiperidin-4-ylidene)-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B11627288.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627299.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627306.png)
![2-methoxyethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11627315.png)
![methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627320.png)
![N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11627327.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11627334.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B11627341.png)
![3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627343.png)
![4,5-Dichloro-2-[(4-chlorophenyl)carbamoyl]benzoic acid](/img/structure/B11627346.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11627348.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627355.png)
![(6Z)-5-imino-3-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627356.png)
